molecular formula C13H22O3 B14230441 1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- CAS No. 820247-71-0

1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)-

Cat. No.: B14230441
CAS No.: 820247-71-0
M. Wt: 226.31 g/mol
InChI Key: IWBHDFNBLNSVIS-SNVBAGLBSA-N
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Description

1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of a cyclohexyl group attached to the carbonyl carbon of pentanone, with an acetyloxy group at the fourth position. The (4R) designation indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- can be achieved through several synthetic routes. One common method involves the acylation of cyclohexanol with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired ketone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of high-purity starting materials and stringent control of reaction parameters are essential to ensure the production of the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

    Reduction: Alcohols corresponding to the reduction of the ketone group.

    Substitution: Compounds with new functional groups replacing the acetyloxy group.

Scientific Research Applications

1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. The stereochemistry of the molecule plays a crucial role in determining its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanone, 4-(hydroxy)-1-cyclohexyl-: Similar structure but with a hydroxy group instead of an acetyloxy group.

    1-Pentanone, 4-(methoxy)-1-cyclohexyl-: Similar structure but with a methoxy group instead of an acetyloxy group.

    1-Pentanone, 4-(ethoxy)-1-cyclohexyl-: Similar structure but with an ethoxy group instead of an acetyloxy group.

Uniqueness

1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- is unique due to its specific stereochemistry and the presence of the acetyloxy group. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs. The (4R) configuration may confer specific interactions with chiral environments in biological systems, making it a valuable compound for research and development.

Properties

CAS No.

820247-71-0

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

[(2R)-5-cyclohexyl-5-oxopentan-2-yl] acetate

InChI

InChI=1S/C13H22O3/c1-10(16-11(2)14)8-9-13(15)12-6-4-3-5-7-12/h10,12H,3-9H2,1-2H3/t10-/m1/s1

InChI Key

IWBHDFNBLNSVIS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCC(=O)C1CCCCC1)OC(=O)C

Canonical SMILES

CC(CCC(=O)C1CCCCC1)OC(=O)C

Origin of Product

United States

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